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Introduction

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6
(HDACS®6).[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent,
particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][2][5] This
technical guide provides a comprehensive overview of the available preclinical data on the
pharmacokinetics and pharmacodynamics of ACY-1083, with a focus on its mechanism of
action and therapeutic effects in CIPN models.

Pharmacokinetics

The pharmacokinetic profile of ACY-1083 has been characterized in mice following
intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of ACY-1083 in Mice
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Route of

Parameter Value Species Dose Administrat Source
ion
Intraperitonea

Cmax 936 ng/mL Mouse 5 mg/kg ) [1]
[(i.p.)
Intraperitonea

TY2 3.5 hours Mouse 5 mg/kg ) [1]
[ (i.p.)

Biologically

Active Intraperitonea

8 hours Mouse 5 mg/kg ) [1]
Plasma [ (i.p.)
Exposure
Pharmacodynamics

ACY-1083 exerts its biological effects primarily through the selective inhibition of HDACS,

leading to a cascade of downstream events that contribute to its therapeutic potential.

In Vitro Activity

ACY-1083 is a highly potent inhibitor of HDAC6 with an in vitro IC50 of 3 nM.[1] It
demonstrates significant selectivity for HDACG6 over other HDAC isoforms, being over 260-fold
more selective for HDACG6 than for HDACs 1-9.[1] This selectivity is a key feature, as it
minimizes off-target effects associated with broader HDAC inhibition. A primary

pharmacodynamic marker of ACY-1083 activity is the dose-dependent increase in the

acetylation of a-tubulin, a known HDACG6 substrate.[1]

Table 2: In Vitro Selectivity of ACY-1083

Selectivity vs.

Target IC50 Source
HDAC6
HDAC6 3nM [1]
Other HDACs (1-9) >780 nM >260-fold [1]
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In Vivo Pharmacodynamics and Efficacy

Preclinical studies have extensively investigated the in vivo pharmacodynamic effects and
therapeutic efficacy of ACY-1083, particularly in models of chemotherapy-induced peripheral
neuropathy.

Reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN):

o ACY-1083 has been shown to effectively prevent and reverse mechanical allodynia,
spontaneous pain, and numbness in rodent models of cisplatin- and paclitaxel-induced
neuropathy.[1][2][5]

o Treatment with ACY-1083 restores intraepidermal nerve fiber density, suggesting a role in
nerve regeneration.[5]

Mechanism of Action in CIPN:

The therapeutic effects of ACY-1083 in CIPN are believed to be mediated through a multi-
faceted mechanism:

 Increased a-Tubulin Acetylation: Inhibition of HDAC6 by ACY-1083 leads to increased
acetylation of a-tubulin in peripheral nerves.[1] This is significant because a-tubulin
acetylation is crucial for the stability and function of microtubules, which are essential for
axonal transport.

e Improved Mitochondrial Function: ACY-1083 enhances mitochondrial bioenergetics and
content in the tibial nerve and dorsal root ganglia of cisplatin-treated mice.[1] By improving
mitochondrial transport and health, ACY-1083 may alleviate the neuronal damage caused by
chemotherapeutic agents.

e Modulation of Inflammatory Pathways: ACY-1083 has been shown to increase the
expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord of
cisplatin-treated mice.[6][7] This effect is dependent on macrophages.[6][7] The increased IL-
10 signaling to sensory neurons is a critical component of the reversal of mechanical
hypersensitivity.[6]

Signaling Pathways and Experimental Workflows
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Signaling Pathway of ACY-1083 in Reversing CIPN

Click to download full resolution via product page

Caption: Mechanism of ACY-1083 in reversing chemotherapy-induced peripheral neuropathy.

Experimental Workflow for In Vivo Pharmacokinetic
Study
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Caption: Workflow for determining the pharmacokinetic profile of ACY-1083 in mice.

Experimental Protocols
In Vivo Pharmacokinetics in Mice

» Animals: Mice were fasted overnight prior to the study.[1]

+ Formulation and Dosing: ACY-1083 was dissolved in a vehicle of 10% dimethylacetamide
and 10% Solutol HS 15 in saline.[1] A single dose of 5 mg/kg was administered via
intraperitoneal injection.[1]
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e Blood Sampling: Blood was collected via retro-orbital bleeding at multiple time points post-
injection: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[1]

o Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 5 minutes at
4°C.[1]

e Analysis: Plasma concentrations of ACY-1083 were determined to calculate pharmacokinetic
parameters.

In Vivo Efficacy in a Cisplatin-Induced Neuropathy
Model

¢ Animal Model: C57BL/6J mice were used.[1]

 Induction of Neuropathy: Mice received two cycles of cisplatin (cumulative dose of 23
mg/kg).[1]

o Treatment: Three days after the final cisplatin dose, when mechanical allodynia was
established, mice were treated daily with ACY-1083 (3 or 10 mg/kg, i.p.) or vehicle for 7
days.[1]

o Formulation: For these studies, ACY-1083 was formulated in 20% 2-hydroxypropyl-[3-
cyclodextrin and 0.5% hydroxypropyl methylcellulose in water.[1]

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments.[1]

Western Blot for a-Tubulin Acetylation

o Tissue Collection: Tibial nerves were collected from mice treated with cisplatin and ACY-
1083 or vehicle.[1]

¢ Protein Extraction and Quantification: Standard protein extraction and quantification methods
were used.

e Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and
probed with primary antibodies specific for acetylated a-tubulin and total a-tubulin.
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o Detection and Analysis: Appropriate secondary antibodies and a detection system were used
to visualize the protein bands. The density of the bands was quantified to determine the
relative levels of acetylated a-tubulin.[1]

Conclusion

ACY-1083 is a selective HDACG inhibitor with a promising preclinical profile for the treatment of
chemotherapy-induced peripheral neuropathy. Its pharmacokinetic properties in mice allow for
sufficient plasma exposure to engage its target and elicit a pharmacodynamic response. The
mechanism of action is well-supported by evidence of increased a-tubulin acetylation, improved
mitochondrial function, and modulation of the IL-10 signaling pathway. While these preclinical
findings are encouraging, it is important to note the absence of publicly available data on the
safety, toxicology, and clinical development of ACY-1083 in humans. Further investigation is
warranted to translate these promising preclinical results into clinical applications.
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¢ To cite this document: BenchChem. [ACY-1083: A Technical Guide to its Preclinical
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583906#acy-1083-pharmacokinetics-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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